Methyl 1H-benzo[d]imidazole-2-carboxylate
Overview
Description
Methyl 1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring system with a methyl ester group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 1H-benzo[d]imidazole-2-carboxylate is a compound with a wide range of potential targets. It has been suggested that this compound may act as a potential Microtubule Targeting Agent (MTA) . MTAs are known to induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .
Mode of Action
It is suggested that it may interact with its targets, such as microtubules, leading to changes in cell division . This interaction can lead to mitotic arrest, which can result in cell death, particularly in rapidly dividing cells .
Biochemical Pathways
Given its potential role as an mta, it may affect pathways related to cell division and growth . The downstream effects of these pathway disruptions could include cell death and a reduction in tumor growth .
Result of Action
The primary result of the action of this compound is likely to be cell death, particularly in rapidly dividing cells . This is due to its potential role as an MTA, which can lead to mitotic arrest . This could potentially make it useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of o-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazole-2-methanol.
Scientific Research Applications
Methyl 1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting parasitic infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1H-benzo[d]imidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Benzimidazole-2-carboxylic acid: Lacks the methyl ester group and has different solubility and reactivity properties.
2-Methylbenzimidazole: Has a methyl group at the 2-position but lacks the ester functionality.
1H-Benzimidazole-2-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
methyl 1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBWDNDGBVKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341891 | |
Record name | Methyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-53-8 | |
Record name | Methyl 1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-1,3-benzodiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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